molecular formula C11H15NO2 B263701 N-(2-hydroxypropyl)-3-methylbenzamide

N-(2-hydroxypropyl)-3-methylbenzamide

Cat. No.: B263701
M. Wt: 193.24 g/mol
InChI Key: GSRNCEVLSFFMMO-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group linked to a 2-hydroxypropylamine moiety. This compound is of interest due to its structural features, particularly the hydroxypropyl group, which may confer solubility and coordination properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-hydroxypropyl)-3-methylbenzamide

InChI

InChI=1S/C11H15NO2/c1-8-4-3-5-10(6-8)11(14)12-7-9(2)13/h3-6,9,13H,7H2,1-2H3,(H,12,14)

InChI Key

GSRNCEVLSFFMMO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NCC(C)O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of N-(2-hydroxypropyl)-3-methylbenzamide with similar benzamide derivatives:

Compound Name Substituent on Benzamide Amino Alcohol Substituent Key Functional Groups Primary Application Reference
This compound 3-methyl 2-hydroxypropyl N,O-bidentate (potential) Catalysis, drug delivery (hypothesized) -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl N,O-bidentate Metal-catalyzed C–H functionalization
3-(Benzyloxy)-N-(3-hydroxypropyl)benzamide 3-benzyloxy 3-hydroxypropyl O,N-ether linkage Unspecified (pharmacological interest)
N-(2-Hydroxy-2-methylpropyl)-3-methoxybenzamide 3-methoxy 2-hydroxy-2-methylpropyl Methoxy, N,O-coordination Catalysis or drug design (potential)
PK1 (N-(2-hydroxypropyl)methacrylamide copolymer-doxorubicin) Doxorubicin conjugate Hydroxypropyl polymer Polymer-drug conjugate Chemotherapeutic agent (drug delivery)

Key Observations:

  • Coordination Chemistry: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (–4) demonstrates an N,O-bidentate directing group, enabling chelation with transition metals (e.g., Pd) for C–H activation. The dimethyl substitution may enhance steric stability during catalysis .
  • Electronic Effects : Substituents on the benzamide ring (e.g., 3-methyl vs. 3-methoxy in ) influence electron density. Methyl groups are electron-donating, while methoxy groups increase resonance effects, altering reactivity in catalytic or synthetic contexts .
  • Pharmaceutical Potential: The hydroxypropyl group in PK1 () improves solubility and enables controlled drug release via enzymatic cleavage. This suggests that this compound could similarly enhance bioavailability in drug conjugates .

Physicochemical Properties

  • Solubility : Hydroxypropyl groups enhance water solubility, critical for pharmaceutical formulations. highlights PK1’s improved pharmacokinetics due to polymer solubility .
  • Thermal Stability : Melting points and thermal degradation profiles vary with substituents. For example, methoxy-substituted benzamides () may exhibit lower melting points due to reduced crystallinity compared to methyl-substituted analogs.

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